molecular formula C16H22N6O2 B2864971 8-(3,5-Diethylpyrazolyl)-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dio ne CAS No. 1014032-00-8

8-(3,5-Diethylpyrazolyl)-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dio ne

Cat. No.: B2864971
CAS No.: 1014032-00-8
M. Wt: 330.392
InChI Key: YYGLGUPDHLRFBB-UHFFFAOYSA-N
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Description

This purine-derived compound features a pyrazolyl substituent at the 8-position, with additional methyl and methylethyl groups at the 3- and 7-positions, respectively. Its structure combines a purine-2,6-dione core with bulky alkyl substituents, which may influence solubility, metabolic stability, and receptor-binding affinity.

Properties

IUPAC Name

8-(3,5-diethylpyrazol-1-yl)-3-methyl-7-propan-2-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-6-10-8-11(7-2)22(19-10)15-17-13-12(21(15)9(3)4)14(23)18-16(24)20(13)5/h8-9H,6-7H2,1-5H3,(H,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGLGUPDHLRFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C2=NC3=C(N2C(C)C)C(=O)NC(=O)N3C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-Diethylpyrazolyl)-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolyl precursor, which is synthesized through the condensation of 3,5-diethyl-1H-pyrazole with suitable aldehydes or ketones under acidic or basic conditions. This intermediate is then coupled with a purine derivative, such as 3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione, using a variety of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the synthesis of intermediates, purification through crystallization or chromatography, and final coupling reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

8-(3,5-Diethylpyrazolyl)-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of reduced purine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazolyl or purine rings, where halogenated derivatives react with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Halogenated derivatives with nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

Major Products

Scientific Research Applications

8-(3,5-Diethylpyrazolyl)-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active purines.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 8-(3,5-Diethylpyrazolyl)-3-methyl-7-(methylethyl)-1,3,7-trihydropurine-2,6-dione exerts its effects involves interaction with molecular targets such as enzymes or receptors. The pyrazolyl and purine moieties can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is an analysis of key features:

2.1 Core Heterocycle and Functional Groups
  • Target Compound: The purine-2,6-dione core is analogous to xanthine derivatives (e.g., theophylline), which are known for phosphodiesterase inhibition.
  • Thiophene Analogs (): Compounds 7a and 7b in the evidence feature thiophene cores linked to pyrazolyl groups. These lack the purine system’s nitrogen-rich aromaticity, which is critical for adenosine receptor binding. Thiophene derivatives often exhibit antimicrobial or anti-inflammatory activity, suggesting divergent applications .
2.2 Substituent Effects
Compound Core Structure Key Substituents Potential Impact
Target Compound Purine-2,6-dione 3,5-Diethylpyrazolyl, methylethyl, methyl Enhanced lipophilicity; possible CYP450 interactions
7a () Thiophene Amino, hydroxy, cyano Polar groups may improve aqueous solubility
7b () Thiophene Ethyl carboxylate, amino Carboxylate could enhance metabolic clearance
  • Diethylpyrazolyl vs. Cyano/Carboxylate Groups: The target’s diethylpyrazolyl substituent increases steric hindrance compared to the smaller cyano or carboxylate groups in 7a/7b. This may reduce enzymatic degradation but limit solubility .
  • Methylethyl vs. Methyl Groups : The methylethyl chain at the 7-position could extend half-life by slowing oxidation compared to simpler methyl groups.

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